An In-Depth Technical Guide to the Chemical Properties of L-Threonine Benzyl Ester Hemioxalate
An In-Depth Technical Guide to the Chemical Properties of L-Threonine Benzyl Ester Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of peptide synthesis and pharmaceutical development, the strategic use of protected amino acids is paramount to achieving desired therapeutic molecules with high purity and yield. Among these essential building blocks is L-Threonine benzyl ester hemioxalate, a derivative of the essential amino acid L-threonine. This guide, intended for professionals in the fields of chemical research and drug development, provides a comprehensive exploration of the core chemical properties of L-Threonine benzyl ester hemioxalate. By delving into its synthesis, analytical characterization, reactivity, and applications, this document aims to equip scientists with the in-depth knowledge necessary for its effective utilization in their research and development endeavors.
Compound Profile and Physicochemical Properties
L-Threonine benzyl ester hemioxalate is a salt composed of two molecules of L-Threonine benzyl ester and one molecule of oxalic acid. The benzyl esterification of the carboxylic acid group of L-threonine serves as a crucial protecting group strategy in peptide synthesis, preventing its participation in undesired side reactions. The hemioxalate salt form enhances the compound's stability and handling characteristics, making it a practical choice for laboratory use.
Table 1: Core Physicochemical Properties of L-Threonine Benzyl Ester Hemioxalate
| Property | Value | Source(s) |
| CAS Number | 86088-59-7 | [1] |
| Molecular Formula | C₂₄H₃₂N₂O₁₀ | [1] |
| Molecular Weight | 508.52 g/mol | [2] |
| Appearance | White to off-white crystalline solid (inferred) | [3] |
| Boiling Point | 566.3°C at 760 mmHg | [4] |
| Flashing Point | 296.3°C | [4] |
| Vapor Pressure | 1.16E-13 mmHg at 25°C | [4] |
Synthesis and Purification
Proposed Synthesis Workflow
Caption: Proposed Synthesis Workflow for L-Threonine Benzyl Ester Hemioxalate.
Detailed Experimental Protocol (Inferred)
Part A: Synthesis of L-Threonine Benzyl Ester Hydrochloride [3]
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents).
-
Cooling: Cool the suspension to 0°C using an ice bath while stirring continuously.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Precipitation: Upon completion, add the reaction mixture to a larger volume of a cold, anhydrous non-polar solvent (e.g., diethyl ether or diisopropyl ether) with vigorous stirring to precipitate the hydrochloride salt.
-
Isolation and Washing: Collect the white precipitate by vacuum filtration and wash it with several portions of the cold non-polar solvent to remove excess benzyl alcohol and other impurities.
-
Drying: Dry the resulting L-Threonine benzyl ester hydrochloride under vacuum.
Part B: Formation of the Hemioxalate Salt
-
Free Base Generation: Dissolve the L-Threonine benzyl ester hydrochloride in a suitable solvent (e.g., dichloromethane) and neutralize it with a mild base (e.g., a saturated aqueous solution of sodium bicarbonate) to obtain the free base. Extract the free base into an organic layer and dry it over anhydrous sodium sulfate.
-
Salt Formation: Dissolve the dried free base in a minimal amount of a suitable solvent (e.g., ethyl acetate). In a separate container, dissolve oxalic acid (0.5 equivalents) in the same solvent.
-
Precipitation: Slowly add the oxalic acid solution to the free base solution with stirring. The hemioxalate salt should precipitate out of the solution.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure L-Threonine benzyl ester hemioxalate.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and structural integrity of L-Threonine benzyl ester hemioxalate. The following techniques are fundamental for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (typically in the range of 7.2-7.4 ppm), the protons of the threonine backbone, and a singlet for the protons of the oxalic acid. The integration of these signals should correspond to the 2:1 ratio of the L-Threonine benzyl ester to oxalic acid.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, and the aliphatic carbons of the threonine moiety, as well as the carboxyl carbon of oxalic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
A strong C=O stretching vibration for the ester group (around 1730-1750 cm⁻¹).
-
N-H stretching vibrations for the primary amine (around 3200-3400 cm⁻¹).
-
O-H stretching for the hydroxyl group of threonine.
-
C-H stretching vibrations for the aromatic and aliphatic components.
-
Characteristic absorptions for the oxalate counter-ion.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of the L-Threonine benzyl ester cation. Techniques like Electrospray Ionization (ESI) would typically show the protonated molecular ion [M+H]⁺ for the L-Threonine benzyl ester. High-resolution mass spectrometry can be used to confirm the elemental composition.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of L-Threonine benzyl ester hemioxalate. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a trifluoroacetic acid modifier) can be used to separate the main compound from any impurities.
Reactivity, Stability, and Handling
Reactivity Profile
The reactivity of L-Threonine benzyl ester hemioxalate is primarily dictated by the functional groups present: the primary amine, the hydroxyl group, the benzyl ester, and the oxalate counter-ion.
-
Amino Group: The primary amine is nucleophilic and will react with various electrophiles. In peptide synthesis, this group is typically protected (e.g., with a Boc or Fmoc group) before the amino acid is used for coupling.[5][6]
-
Benzyl Ester Group: The benzyl ester is a robust protecting group that is stable to a wide range of reaction conditions, including the acidic and basic conditions used for the removal of Boc and Fmoc protecting groups, respectively.[7] Its primary mode of cleavage is through catalytic hydrogenolysis or treatment with strong acids like hydrofluoric acid (HF).[8][9]
-
Hydroxyl Group: The hydroxyl group of the threonine side chain can also be a site for undesired side reactions and is often protected during peptide synthesis.[5]
-
Oxalate Counter-ion: The oxalate anion can influence the solubility and crystallinity of the salt. It can also participate in acid-base reactions.
Caption: Key Reactive Sites of L-Threonine Benzyl Ester.
Stability and Storage
L-Threonine benzyl ester hemioxalate should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[10][11] The container should be tightly sealed to prevent moisture absorption and degradation. Under these conditions, the compound is expected to be stable for an extended period.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling L-Threonine benzyl ester hemioxalate. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[10][11] The oxalate component can be toxic if ingested, so care should be taken to avoid inhalation of dust or ingestion.
Applications in Research and Drug Development
The primary application of L-Threonine benzyl ester hemioxalate is as a protected amino acid building block in peptide synthesis.[12][13]
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, L-Threonine benzyl ester is a key component in the Boc/Bzl protection strategy.[12] The benzyl ester protects the C-terminal carboxylic acid of the first amino acid as it is anchored to the solid support resin. Subsequent amino acids, with their N-terminus protected (typically with a Boc group), are then sequentially coupled to the growing peptide chain. The stability of the benzyl ester to the acidic conditions required for Boc group removal is a key advantage of this strategy.[7]
Solution-Phase Peptide Synthesis
L-Threonine benzyl ester is also utilized in solution-phase peptide synthesis. In this approach, protected amino acids and peptide fragments are coupled in solution, followed by purification of the intermediate products at each step.[13]
Precursor for Novel Therapeutics
As a derivative of a natural amino acid, L-Threonine benzyl ester can be a starting material for the synthesis of various small molecule therapeutics and peptidomimetics. Its chiral nature makes it a valuable synthon for the construction of complex, stereochemically defined molecules.
Conclusion
L-Threonine benzyl ester hemioxalate is a valuable and versatile tool in the arsenal of the synthetic chemist, particularly in the fields of peptide chemistry and drug discovery. Its well-defined chemical properties, including its role as a protected amino acid, make it an important intermediate for the construction of complex peptides and other bioactive molecules. A thorough understanding of its synthesis, characterization, reactivity, and handling is essential for its successful application in the laboratory. This guide provides a foundational understanding of these aspects, empowering researchers to leverage the full potential of this important chemical entity.
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